Dioctyl phthalate chemical structure and CAS number
Dioctyl phthalate chemical structure and CAS number
Introduction
Dioctyl phthalate (DOP), also known as di(2-ethylhexyl) phthalate (DEHP), is a prominent member of the phthalate ester family of organic compounds.[1] It is primarily utilized as a plasticizer to enhance the flexibility, durability, and longevity of various polymers, most notably polyvinyl chloride (PVC).[2] DOP is a colorless, odorless, and viscous oily liquid that is soluble in organic solvents but insoluble in water.[1][2][3] Its low volatility and high compatibility with a wide range of polymers make it a preferred choice in numerous industrial applications.[3] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological interactions of dioctyl phthalate.
Chemical Structure and Identification
Dioctyl phthalate is the diester of phthalic acid and the branched-chain alcohol 2-ethylhexanol.[1] Its chemical structure is characterized by a benzene ring with two adjacent ester groups, each connected to a 2-ethylhexyl chain.
Chemical Formula : C₂₄H₃₈O₄[2][3]
CAS Number : 117-81-7[1][3][4]
Molecular Structure:
Physicochemical Properties
A summary of the key physicochemical properties of dioctyl phthalate is presented in the table below for easy reference and comparison.
| Property | Value | References |
| Molecular Weight | 390.56 g/mol | [2][4] |
| Appearance | Clear, colorless to yellowish oily liquid | [2][3] |
| Odor | Odorless to mild | [2][3] |
| Density | 0.986 g/cm³ at 20 °C | [2][3] |
| Boiling Point | 384-386 °C | [2][4][5] |
| Melting Point | -50 °C | [2][4] |
| Flash Point | 425-430 °F (218-221 °C) | [5][6] |
| Vapor Pressure | 1.2 mmHg at 93 °C | [4] |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol, benzene, and chloroform. | [2][3] |
Experimental Protocols
This section details the methodologies for the synthesis and analytical determination of dioctyl phthalate.
1. Synthesis of Dioctyl Phthalate via Esterification
The industrial production of dioctyl phthalate is typically achieved through the esterification of phthalic anhydride with 2-ethylhexanol in the presence of an acid catalyst.[7][8]
-
Reactants : Phthalic anhydride, 2-ethylhexanol
-
Catalyst : Concentrated sulfuric acid, titanate, or solid acid catalysts like metal(IV) tungstates.[7][8][9]
-
Procedure :
-
Phthalic anhydride and an excess of 2-ethylhexanol are charged into a reaction kettle.[9]
-
The catalyst (e.g., concentrated sulfuric acid) is added to the mixture.[9]
-
The reaction mixture is heated to a temperature range of 150-235 °C and stirred for a specified duration (e.g., 16-20 hours).[7][9] The excess alcohol often serves as a water-carrying agent to drive the reaction to completion.[9]
-
After the reaction, the mixture is cooled, and the catalyst and any unreacted phthalic anhydride are neutralized with an alkaline solution.[7][9]
-
The mixture is allowed to stand and separate into layers. The aqueous layer is removed, and the organic layer is washed several times with water.[9]
-
The excess 2-ethylhexanol is recovered from the crude product by heating under reduced pressure.[9]
-
The final product is decolorized using activated carbon and then filtered to obtain pure dioctyl phthalate.[9]
-
2. Analytical Determination by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a standard method for the identification and quantification of dioctyl phthalate in various matrices.[10][11]
-
Sample Preparation :
-
For polymer samples, a representative portion is accurately weighed (e.g., 50 mg) and dissolved in a suitable solvent like tetrahydrofuran (THF).[11]
-
Any precipitated polymer (e.g., PVC) is removed by adding a non-solvent like hexane and subsequent filtration.[11]
-
An internal standard (e.g., benzyl benzoate) is added to the filtered solution.[11]
-
The solution is then diluted with a solvent such as cyclohexane to a final concentration within the calibration range of the instrument.[11]
-
-
Instrumentation : A Gas Chromatograph coupled with a Mass Spectrometer (GC-MS) is used for the analysis.[11]
-
GC Conditions :
-
MS Conditions : The mass spectrometer is operated in selective ion monitoring (SIM) mode for enhanced sensitivity and specificity.
-
Quantification : The concentration of dioctyl phthalate is determined by comparing the peak area of the analyte to that of the internal standard against a calibration curve prepared from standards of known concentrations.[11]
Biological Interactions and Signaling Pathways
Dioctyl phthalate is recognized as an endocrine-disrupting chemical (EDC) that can interfere with the body's hormonal systems.[12][13] Its effects are primarily mediated through interactions with nuclear receptors and other signaling pathways.
Endocrine Disruption Mechanism
Phthalates, including DOP, can exert their endocrine-disrupting effects through various mechanisms.[12][14] One of the primary modes of action is the disruption of the endocrine system, particularly by affecting reproductive and sexual development.[12] Studies have shown that some phthalates can act as antagonists to the androgen receptor and may possess weak estrogenic activity by binding to the estrogen receptor α (ERα).[12] DOP and its metabolites have been shown to down-regulate testosterone production and up-regulate 17-β estradiol.[12]
Metabolic Pathway
In the body, dioctyl phthalate is metabolized into its primary active metabolite, mono(2-ethylhexyl) phthalate (MEHP), and other secondary metabolites.[15] The metabolic process involves the initial hydrolysis of one of the ester bonds. MEHP is considered to be more toxic than the parent compound, DOP.[15] Further metabolism of MEHP can occur through oxidation of the alkyl side chain.[16] These metabolites are then conjugated and excreted, primarily in the urine and feces.[15]
Conclusion
Dioctyl phthalate remains a widely used plasticizer due to its excellent performance characteristics. However, concerns about its potential endocrine-disrupting effects have led to increased scrutiny and regulation. A thorough understanding of its chemical properties, synthesis, and biological interactions is crucial for researchers, scientists, and drug development professionals to assess its risks and explore safer alternatives. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for further investigation into the science of dioctyl phthalate.
References
- 1. Dioctylphthalate - KH Chemicals [khchemicals.com]
- 2. Dioctyl phthalate (DOP) - Pars Banu Shimi [banouchem.com]
- 3. greenchemindustries.com [greenchemindustries.com]
- 4. Dioctyl phthalate = 99.5 117-81-7 [sigmaaldrich.com]
- 5. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 6. DIOCTYL PHTHALATE - Ataman Kimya [atamanchemicals.com]
- 7. mohebbaspar.com [mohebbaspar.com]
- 8. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 9. CN104072372A - Preparation method of dioctyl phthalate (DOP) - Google Patents [patents.google.com]
- 10. bastone-plastics.com [bastone-plastics.com]
- 11. cpsc.gov [cpsc.gov]
- 12. csun.edu [csun.edu]
- 13. Effects and Mechanisms of Phthalates’ Action on Reproductive Processes and Reproductive Health: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.plos.org [journals.plos.org]
- 15. Phthalates and Their Impacts on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
